N5-Acetyl-N2-Fmoc-L-Ornithine: Chemical Architecture and Applications in Peptide Engineering
N5-Acetyl-N2-Fmoc-L-Ornithine: Chemical Architecture and Applications in Peptide Engineering
Introduction & Molecular Architecture
N5-Acetyl-N2-Fmoc-L-Ornithine , commonly abbreviated as Fmoc-Orn(Ac)-OH , is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS). Structurally, it is a homologue of lysine—shorter by one methylene group—featuring an acetylated δ -amine (N5) and an Fmoc-protected α -amine (N2).
For drug development professionals and synthetic chemists, Fmoc-Orn(Ac)-OH serves as a critical building block for engineering peptides that mimic post-translational modifications (PTMs), specifically lysine acetylation. By utilizing the shorter ornithine side chain, researchers can probe the spatial and steric requirements of epigenetic reader domains, such as bromodomains and histone deacetylases (HDACs).
Quantitative Chemical Properties
The foundational physical and chemical parameters of Fmoc-Orn(Ac)-OH are summarized below, providing the necessary metrics for stoichiometric calculations and analytical validation, as detailed by .
| Property | Value |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-acetamidopentanoic acid |
| CAS Number | 172690-48-1 |
| Molecular Weight | 396.44 g/mol |
| Molecular Formula | C22H24N2O5 |
| Exact Mass | 396.1685 Da |
| LogP | 2.87 |
| Density | 1.3 ± 0.1 g/cm³ |
Mechanistic Role in Peptide Synthesis: Orthogonal Protection
The utility of Fmoc-Orn(Ac)-OH relies on a strict orthogonal protection strategy . In SPPS, orthogonality ensures that specific protecting groups can be removed under distinct chemical conditions without affecting others.
The α -amine is protected by the Fmoc (Fluorenylmethyloxycarbonyl) group, which is base-labile and cleaved using a secondary amine (e.g., 20% piperidine). Conversely, the δ -amine is protected by an Acetyl (Ac) group. Unlike standard side-chain protecting groups (such as Boc or Pbf) which are acid-labile and removed during final Trifluoroacetic acid (TFA) cleavage, the acetyl group is acid-stable. This causality allows the acetyl modification to remain permanently attached to the ornithine side chain in the final cleaved peptide.
Fig 1: Orthogonal protection strategy of Fmoc-Orn(Ac)-OH in peptide synthesis.
Biological Significance of the N5-Acetyl Modification
Beyond its utility as a synthetic mimic, the core moiety—N5-Acetyl-L-ornithine —is a naturally occurring metabolite with profound biological significance.
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Microbial Pathogenicity & Probiotics: Metabolomic profiling has revealed that specific bacterial strains exhibit unique extracellular metabolomes. For instance, the widely utilized probiotic Escherichia coli strain Nissle 1917 secretes N5-acetylornithine, a trait that distinguishes it from phylogenetically related pathogenic strains, suggesting a role in modulating the enteric microbiota .
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Plant Defense Mechanisms: In Arabidopsis thaliana, the enzyme L-ornithine N5-acetyltransferase (NATA1) specifically converts ornithine to N5-acetylornithine. This enzymatic pathway is upregulated in response to jasmonic acid and plays a direct role in plant defense responses against pathogens .
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Metabolic Biomarker: As cataloged by , N5-acetylornithine serves as an intermediate in arginine biosynthesis and is actively studied as a biomarker in urea cycle disorders.
Self-Validating Experimental Protocol: SPPS Workflow
To successfully incorporate Fmoc-Orn(Ac)-OH into a peptide sequence, the coupling environment must be highly optimized. Because the acetylated side chain can introduce localized steric hindrance, standard carbodiimide chemistry (e.g., DIC/Oxyma) may yield incomplete reactions. The following protocol utilizes HATU/DIPEA to ensure maximum coupling efficiency.
Optimized Coupling Conditions
| Parameter | Reagent / Condition | Rationale (Causality) |
| Amino Acid | Fmoc-Orn(Ac)-OH (3.0 - 5.0 eq) | Excess stoichiometry drives the reaction to completion. |
| Activator | HATU (2.9 - 4.9 eq) | Forms a highly reactive O-At ester, overcoming steric bulk. |
| Base | DIPEA (6.0 - 10.0 eq) | Deprotonates the carboxylic acid to initiate activation. |
| Solvent | Anhydrous DMF | Provides optimal resin swelling and reagent solubility. |
| Time & Temp | 45-60 mins at 25°C | Maximizes yield while preventing unwanted epimerization. |
Step-by-Step Methodology
This protocol is designed as a self-validating system , meaning each critical phase contains a verification step to prevent the propagation of errors (deletion sequences).
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Resin Swelling:
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Action: Suspend the chosen resin (e.g., Rink Amide for C-terminal amides) in a 1:1 mixture of DMF/DCM for 30 minutes.
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Causality: Solvating the polystyrene or PEG matrix expands the polymer network, exposing the maximum number of reactive amine sites for subsequent coupling.
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Fmoc Deprotection:
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Action: Treat the resin with 20% Piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5x).
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Causality: Piperidine acts as a base to abstract the acidic proton on the fluorene ring, triggering an E1cB elimination mechanism that removes the Fmoc group as dibenzofulvene.
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Activation and Coupling:
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Action: Pre-activate Fmoc-Orn(Ac)-OH with HATU and DIPEA in DMF for 2 minutes. Add the cocktail to the resin and agitate for 45–60 minutes.
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Causality: Pre-activation converts the inert carboxylic acid into an active ester, allowing rapid nucleophilic attack by the resin-bound free amine.
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Quality Control (The Self-Validation Step):
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Action: Perform a Kaiser (Ninhydrin) Test on a few resin beads.
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Causality: A negative result (yellow beads/solution) confirms that all free amines have been successfully coupled. A positive result (blue beads) indicates incomplete coupling, triggering an immediate re-coupling step before proceeding.
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Global Cleavage:
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Action: Treat the final peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
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Causality: TFA cleaves the peptide from the solid support and removes acid-labile protecting groups from other amino acids. The N5-acetyl group on the ornithine remains completely intact, yielding the desired modified peptide.
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Fig 2: Step-by-step SPPS workflow integrating Fmoc-Orn(Ac)-OH coupling.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized peptide, post-cleavage validation is mandatory.
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RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): The introduction of the acetyl group neutralizes the positive charge normally present on an ornithine or lysine side chain. This increases the hydrophobicity of the peptide, resulting in a distinct, predictable rightward shift (longer retention time) on a C18 column compared to its non-acetylated counterpart.
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ESI-MS (Electrospray Ionization Mass Spectrometry): The presence of the N5-acetyl modification is confirmed by a mass shift of +42 Da (the exact mass of the acetyl group minus one proton) relative to the unmodified ornithine-containing peptide.
References
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Title: Fmoc-Orn(Ac)-OH | CAS#:172690-48-1 Source: Chemsrc URL: [Link]
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Title: Substantial Extracellular Metabolic Differences Found Between Phylogenetically Closely Related Probiotic and Pathogenic Strains of Escherichia coli Source: Frontiers in Microbiology URL: [Link]
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Title: L-ornithine N5-acetyltransferase NATA1 - Arabidopsis thaliana (Mouse-ear cress) Source: UniProt URL: [Link]
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Title: N5-Acetyl-L-ornithine | C7H14N2O3 | CID 193343 Source: PubChem (National Institutes of Health) URL: [Link]
